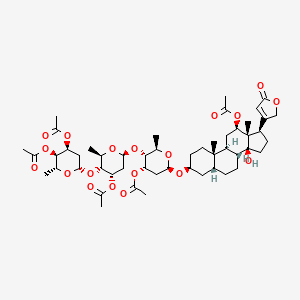
Tris(3-chloro-2-hydroxypropyl)isocyanurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chloro-2-hydroxypropyl)isocyanurate is a chemical compound with the molecular formula C12H18Cl3N3O6. It is a derivative of isocyanuric acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its three chlorinated hydroxypropyl groups attached to an isocyanurate core, making it a versatile intermediate in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-chloro-2-hydroxypropyl)isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a basic catalyst at elevated temperatures (around 110°C). The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated in an aqueous alkaline solution to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-chloro-2-hydroxypropyl)isocyanurate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization Reactions: The compound can participate in polymerization reactions, especially when catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate polymerization and other reactions.
Major Products:
Substituted Isocyanurates: Resulting from nucleophilic substitution.
Polymers: Formed through polymerization reactions.
Applications De Recherche Scientifique
Tris(3-chloro-2-hydroxypropyl)isocyanurate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tris(3-chloro-2-hydroxypropyl)isocyanurate involves its reactivity with nucleophiles, leading to the formation of substituted products. The chlorinated hydroxypropyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications, allowing the compound to serve as a versatile intermediate .
Comparaison Avec Des Composés Similaires
Cyanuric Acid: The parent compound of tris(3-chloro-2-hydroxypropyl)isocyanurate, known for its use in the production of disinfectants and herbicides.
Triglycidyl Isocyanurate: A derivative used in the production of epoxy resins.
Tris(2,3-dibromopropyl)isocyanurate: A flame retardant with similar structural features but different applications.
Uniqueness: this compound is unique due to its specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and polymerization reactions makes it a valuable intermediate in both research and industrial applications .
Propriétés
Numéro CAS |
7423-53-2 |
|---|---|
Formule moléculaire |
C12H18Cl3N3O6 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1,3,5-tris(3-chloro-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18Cl3N3O6/c13-1-7(19)4-16-10(22)17(5-8(20)2-14)12(24)18(11(16)23)6-9(21)3-15/h7-9,19-21H,1-6H2 |
Clé InChI |
IEWXGNMLWRMTTJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)O)N1C(=O)N(C(=O)N(C1=O)CC(CCl)O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)





![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)

![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)

